Tetracyano-2,6-naphthoquinodimethane

Organic Electronics Charge-Transfer Complexes Molecular Doping

Researchers requiring precise control over charge-transfer properties in organic conductors cannot substitute generic TCNQ for TNAP. The extended naphthalene π-core fundamentally alters electron affinity and redox behavior, directly impacting conductivity and magnetic ground states. - Achieves room-temperature conductivity up to 0.1 S·cm⁻¹ in metal-cation CT salts - Enables non-magnetic ground states for Kondo physics studies (e.g., TTF-TNAP complexes) - Produces room-temperature ferromagnetic salts (Cs⁺·TNAP⁻·) with saturation magnetization of 7.3 emu·mol⁻¹

Molecular Formula C16H6N4
Molecular Weight 254.24 g/mol
CAS No. 6251-01-0
Cat. No. B1295383
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetracyano-2,6-naphthoquinodimethane
CAS6251-01-0
Molecular FormulaC16H6N4
Molecular Weight254.24 g/mol
Structural Identifiers
SMILESC1=CC(=C(C#N)C#N)C=C2C1=CC(=C(C#N)C#N)C=C2
InChIInChI=1S/C16H6N4/c17-7-15(8-18)13-3-1-11-5-14(16(9-19)10-20)4-2-12(11)6-13/h1-6H
InChIKeyJLTPSDHKZGWXTD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

TNAP: High-Affinity Electron Acceptor


11,11,12,12-Tetracyano-2,6-naphthoquinodimethane (TNAP, CAS 6251-01-0) is a cornerstone electron-acceptor molecule in the tetracyanoquinodimethane (TCNQ) family, distinguished by its extended naphthalene π-conjugated core [1]. With a molecular formula of C₁₆H₆N₄ and a molecular weight of 254.25 g/mol, TNAP is commercially available in high purity (>98.0%) as a dark red to dark blue crystalline solid . Its defining characteristic is its potent electron-accepting ability, a direct consequence of its planar structure and strong electron-withdrawing cyano groups, which enables it to form highly conductive charge-transfer (CT) complexes and salts with a vast array of electron donors, underpinning its critical role in the development of organic metals, semiconductors, and molecular electronics [2].

Charge-transfer (CT) complex formation with donor molecules
Synthesis of high-conductivity organic salts (Na, K, Tl, Cu)
Organic semiconductor p-doping and molecular electronics
Reported high electron affinity relative to TCNQ

TNAP Irreplaceability vs. TCNQ Analogs


Substituting Tetracyano-2,6-naphthoquinodimethane (TNAP) with a generic TCNQ analog is a critical procurement error for applications requiring precise control over charge transfer and electronic properties. While TNAP is a member of the TCNQ family, its extended π-conjugated naphthalene core fundamentally alters its electronic structure relative to the benchmark TCNQ [1]. This structural modification leads to quantifiable differences in key performance parameters such as electron affinity, redox potential, and the resultant charge-transfer (CT) state in donor-acceptor complexes [2]. These differences are not merely academic; they directly manifest as observable changes in conductivity, magnetic behavior, and the nature of electronic transitions at interfaces, making direct interchange impossible for any application with narrow design tolerances [3]. The following evidence details these specific, quantifiable differentiators.

TNAP (This Product)
π-Core Extended naphthalene core alters redox potential
Charge-Transfer State Absent Kondo resonance with TTF (non-magnetic)
Conductivity & Magnetism Reported room-temperature ferromagnetic salt pathway
TCNQ (Generic Analog)
π-Core Single benzene core; lower electron affinity
Charge-Transfer State Kondo resonance with TTF (integer CT, magnetic)
Conductivity & Magnetism May not support room-temperature ferromagnetism

TNAP Quantitative Evidence Comparison


Electron Affinity: TNAP vs. TCNQ

TNAP exhibits a higher electron affinity than its direct analog, TCNQ, a property that is fundamental to its enhanced charge-transfer capabilities [1]. This is experimentally verified by inverse photoemission spectroscopy, which directly probes the unoccupied π* states and determines the electron affinity of organic acceptors in the solid state [2]. The increased electron affinity of TNAP compared to TCNQ directly influences the degree and nature of charge transfer in molecular complexes [1].

Electron Affinity
Head-to-head
TNAP > TCNQ
Qualitative difference (IPES/STS)
Supports stronger p-doping in organic semiconductors
Verified by inverse photoemission & STM
Organic Electronics Charge-Transfer Complexes Molecular Doping

Inverted Charge-Transfer in TTF-TNAP

When complexed with the common donor tetrathiafulvalene (TTF), TNAP yields a fundamentally different charge-transfer (CT) state compared to the benchmark TTF-TCNQ complex [1]. While TTF-TCNQ exhibits a canonical integer CT of one electron, evidenced by a Kondo resonance, the TTF-TNAP complex shows no such resonance, indicating an even or non-integer CT state [1]. This demonstrates a clear, qualitative difference in the electronic ground state resulting from the substitution of TNAP for TCNQ.

CT State (Kondo Res.)
Head-to-head
TTF-TNAP : No Kondo
TTF-TCNQ : Kondo present
Non-magnetic ground state for TNAP complex
LT-STM/STS on Au(111)
Organic Conductors Charge-Transfer Complexes Kondo Physics

Electrical Conductivity of TNAP Cesium Salt

The cesium salt of the TNAP radical anion exhibits a high room-temperature electrical conductivity, quantified at approximately 0.1 S·cm⁻¹ on a compressed pellet [1]. This value is notably high for this class of radical anion salts and is comparable to that observed for the cesium salts of diethyl-substituted TCNQ (DETCNQ) [1]. The specific salt formulation, (Cs⁺·TNAP⁻·)·1/2TNAP, yields this performance.

Conductivity (σ_rt)
Cross-study comparable
~0.1 S·cm⁻¹ (Cs⁺·TNAP⁻·)·1/2TNAP
Comparable to top TCNQ-derivative salts
Compressed pellet, room temperature
Organic Metals Molecular Magnetism Radical Anion Salts

Room-Temperature Ferromagnetism in TNAP Salt

The cesium salt (Cs⁺·TNAP⁻·)·1/2TNAP exhibits room-temperature ferromagnetic behavior, a property of significant interest for spintronic applications [1]. This is a key differentiator, as many TCNQ-based salts do not show this behavior at room temperature. The salt achieved a large saturation magnetization of 7.3 emu·mol⁻¹ [1].

Saturation Magnetization
Cross-study comparable
7.3 emu·mol⁻¹
Supports room-temperature ferromagnetism research
(Cs⁺·TNAP⁻·)·1/2TNAP salt
Molecular Magnetism Organic Spintronics Radical Anion Salts

TNAP Application Scenarios


High-Conductivity Charge-Transfer Salts

TNAP is an optimal acceptor choice for synthesizing electrically conducting salts with room-temperature conductivities reaching 0.1 S·cm⁻¹, a performance benchmark on par with the best TCNQ analogs [1]. Researchers aiming to explore the conductivity landscape of organic metals, particularly with metal cations (Na, K, Tl, Cu) or organic counter-ions (e.g., methyltriphenylphosphonium), will find TNAP a robust and well-documented platform [2].

Novel Charge-Transfer States in Heterostructures

For studies requiring the exploration of even or non-integer charge-transfer (CT) states, TNAP is a superior choice over TCNQ [3]. As demonstrated in TTF-TNAP complexes, the absence of a Kondo resonance indicates a distinct electronic ground state compared to TTF-TCNQ, making TNAP essential for investigating low-dimensional physics, Kondo physics, and correlated electron systems where a non-magnetic ground state is required [3].

Room-Temperature Molecular Ferromagnets

The synthesis of the (Cs⁺·TNAP⁻·)·1/2TNAP salt provides a direct pathway to a room-temperature ferromagnetic material with a notable saturation magnetization of 7.3 emu·mol⁻¹ [1]. This application scenario is directly supported by quantitative magnetic data, positioning TNAP as a key precursor for research in molecular spintronics and the development of purely organic magnetic materials [1].

Application
Selection Property
Validation Focus
Conductive CT salts
High electron affinity & planar naphthalene core
Verify conductivity in CT salt form
Non-magnetic CT state exploration
Absence of Kondo resonance with TTF donor
LT-STM/STS on model donor-acceptor pair
Room-temperature molecular magnet
TNAP cesium salt formation pathway
Confirm ferromagnetic response & saturation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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